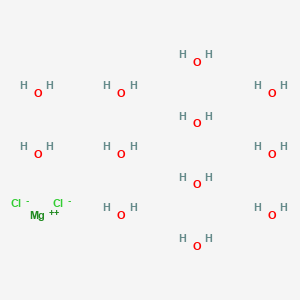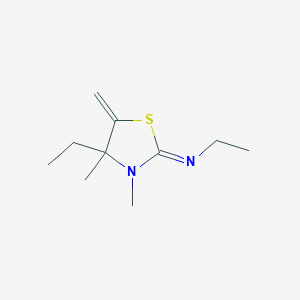
Magnesium chloride--water (1/2/12)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium chloride–water (1/2/12) is a hydrated form of magnesium chloride, represented by the chemical formula MgCl₂·12H₂O. This compound is a white or colorless crystalline solid that is highly soluble in water. Magnesium chloride is commonly found in seawater and brine and is known for its hygroscopic properties, meaning it can absorb moisture from the air .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium chloride can be synthesized through several methods. One common laboratory method involves the reaction of magnesium hydroxide with hydrochloric acid: [ \text{Mg(OH)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: Industrially, magnesium chloride is primarily extracted from brine or seawater. The process involves the evaporation of seawater to obtain magnesium chloride. Another method is the extraction from the mineral bischofite, which is done through solution mining .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Magnesium chloride can participate in redox reactions, such as the reduction of magnesium ions to magnesium metal.
Substitution Reactions: It can react with other halides to form different magnesium halides.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium hydroxide.
Water: Magnesium chloride is highly soluble in water, and its dissolution is an exothermic process.
Major Products Formed:
Magnesium Hydroxide: Formed when magnesium chloride reacts with water. [ \text{MgCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{Mg(OH)}_2 + 2\text{HCl} ]
Applications De Recherche Scientifique
Magnesium chloride has a wide range of applications in scientific research:
Biology: Employed in the separation of serum high-density lipoprotein and as an anesthetic for cephalopods.
Medicine: Utilized as a source of magnesium ions, which are essential for various cellular activities.
Industry: Applied in de-icing roads, dust control, and soil stabilization.
Mécanisme D'action
Magnesium chloride exerts its effects primarily through the release of magnesium ions. These ions play a crucial role in various biochemical processes, including enzyme activation, muscle contraction, and nerve function. The compound acts as an osmotic agent, drawing water into the intestines when used as a laxative .
Comparaison Avec Des Composés Similaires
Magnesium Sulfate (MgSO₄):
Magnesium Hydroxide (Mg(OH)₂): Commonly used as an antacid and laxative.
Magnesium Carbonate (MgCO₃): Used as a drying agent and in the production of magnesium oxide.
Uniqueness: Magnesium chloride is unique due to its high solubility in water and its ability to form multiple hydrates. This property makes it particularly useful in applications requiring rapid dissolution and moisture absorption .
Propriétés
Numéro CAS |
61092-78-2 |
|---|---|
Formule moléculaire |
Cl2H24MgO12 |
Poids moléculaire |
311.39 g/mol |
Nom IUPAC |
magnesium;dichloride;dodecahydrate |
InChI |
InChI=1S/2ClH.Mg.12H2O/h2*1H;;12*1H2/q;;+2;;;;;;;;;;;;/p-2 |
Clé InChI |
ROBLTRZOPSBUTJ-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)





